1-Chloro-2-methoxy-6-methylnaphthalene
Description
1-Chloro-2-methoxy-6-methylnaphthalene (CAS 17580-31-3) is a polycyclic aromatic hydrocarbon (PAH) derivative with a naphthalene backbone substituted at the 1-, 2-, and 6-positions by chlorine, methoxy (-OCH₃), and methyl (-CH₃) groups, respectively . Its molecular formula is C₁₂H₁₁ClO, and it has a molecular weight of 206.67 g/mol.
Properties
Molecular Formula |
C12H11ClO |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-2-methoxy-6-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-3-5-10-9(7-8)4-6-11(14-2)12(10)13/h3-7H,1-2H3 |
InChI Key |
COHPDOLAEGPGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-2-methoxy-6-methylnaphthalene typically involves the chlorination of 2-methoxy-6-methylnaphthalene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial production methods may involve large-scale chlorination processes with continuous monitoring and control to ensure consistent quality and efficiency. The use of advanced catalytic systems and reaction engineering techniques can further enhance the production process.
Chemical Reactions Analysis
1-Chloro-2-methoxy-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-methoxy-2-methyl-6-naphthol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-2-methoxy-6-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-chloro-2-methoxy-6-methylnaphthalene with structurally related naphthalene derivatives:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | 17580-31-3 | 1-Cl, 2-OCH₃, 6-CH₃ | C₁₂H₁₁ClO | 206.67 | Moderate polarity; low water solubility |
| 1-Chloro-6-(chloromethyl)naphthalene | 18612-90-3 | 1-Cl, 6-CH₂Cl | C₁₁H₈Cl₂ | 217.09 | Higher lipophilicity; reactive chloromethyl group |
| 2-Methylnaphthalene | 91-57-6 | 2-CH₃ | C₁₁H₁₀ | 142.20 | Non-polar; volatile; environmental persistence |
| 1-Methylnaphthalene | 90-12-0 | 1-CH₃ | C₁₁H₁₀ | 142.20 | Similar to 2-methylnaphthalene but differing in isomer-specific toxicity |
| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | 92643-16-8 | 6-Br, 1-CH₂Cl, 2-OCH₃ | C₁₂H₁₀BrClO | 285.57 | Increased halogenation enhances reactivity and potential toxicity |
Key Observations :
- Reactivity: Chlorine and methoxy groups may influence electrophilic substitution patterns, altering metabolic pathways compared to non-halogenated analogs like methylnaphthalenes .
Toxicity Profiles
Notes:
Biological Activity
1-Chloro-2-methoxy-6-methylnaphthalene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, mechanisms of action, and related research findings.
- Molecular Formula : C11H11ClO
- Molecular Weight : 202.66 g/mol
- CAS Number : 100-00-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including cytotoxicity, antibacterial properties, and potential applications in medicinal chemistry.
1. Cytotoxicity
Studies have demonstrated that methylnaphthalene derivatives, including this compound, can induce cytotoxic effects in specific cell types. For instance, exposure to methylnaphthalene compounds has been associated with necrosis of bronchiolar epithelial cells in animal models, indicating a potential risk for respiratory toxicity .
2. Antibacterial Activity
The compound has been investigated for its antibacterial properties. A review of natural products highlighted that compounds similar to this compound could exhibit significant antibacterial activity against various pathogens, suggesting a potential role in antibiotic development .
The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological responses .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects in Animal Models
In studies involving mice, exposure to methylnaphthalenes resulted in dose-dependent cytotoxicity. Notably, the severity of lung lesions was correlated with the dosage administered. For example, significant bronchiolar injury was observed at doses as low as 100 mg/kg, with maximal injury noted at higher doses . These findings suggest a need for caution when considering the safety profile of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
